molecular formula C11H6IN B175939 2-Iodo-naphthalene-1-carbonitrile CAS No. 103408-15-7

2-Iodo-naphthalene-1-carbonitrile

Cat. No.: B175939
CAS No.: 103408-15-7
M. Wt: 279.08 g/mol
InChI Key: SWHPIWBSWYNFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-naphthalene-1-carbonitrile is an aromatic organic compound characterized by the presence of an iodine atom and a nitrile group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-naphthalene-1-carbonitrile typically involves the iodination of naphthalene derivatives followed by the introduction of a nitrile group. One common method is the Sandmeyer reaction, where an amino group on the naphthalene ring is diazotized and then replaced with an iodine atom using copper(I) iodide. The nitrile group can be introduced via a palladium-catalyzed cyanation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques, followed by cyanation. The reaction conditions are optimized for high yield and purity, often involving the use of specialized catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-naphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted naphthalenes.

    Coupling Products: Biaryl compounds or alkynyl naphthalenes.

    Reduction Products: Amines.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

2-Iodo-naphthalene-1-carbonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.

    Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form various bioactive compounds.

    Biological Studies: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Iodo-naphthalene-1-carbonitrile in chemical reactions involves the activation of the iodine atom and the nitrile group. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The nitrile group can participate in nucleophilic addition and reduction reactions, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • 8-Iodo-naphthalene-1-carbonitrile
  • 8-Bromo-naphthalene-1-carbonitrile
  • 8-Chloro-naphthalene-1-carbonitrile

Comparison: 2-Iodo-naphthalene-1-carbonitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes it more reactive in substitution and coupling reactions. The nitrile group provides additional reactivity, allowing for a wide range of chemical transformations. Compared to its bromo and chloro analogs, the iodo compound often exhibits higher reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

2-iodonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6IN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHPIWBSWYNFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454773
Record name 2-Iodo-naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103408-15-7
Record name 2-Iodo-naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.